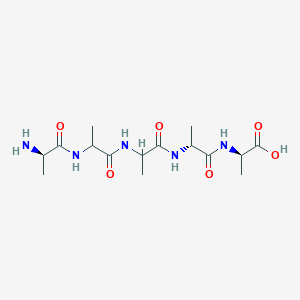

H-Ala-Ala-Ala-Ala-Ala-OH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-Ala-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Attachment of the first alanine residue: to the resin.

Deprotection of the amino group: of the attached alanine.

Coupling of the next protected alanine residue: using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition of deprotection and coupling steps: until the desired pentapeptide is formed.

Cleavage of the peptide from the resin: and removal of protecting groups using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions: H-Ala-Ala-Ala-Ala-Ala-OH can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and an acid or base.

Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the alanine residues.

Substitution: Replacement of specific functional groups within the peptide.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: Various reagents depending on the desired modification, such as alkyl halides for alkylation.

Major Products:

Hydrolysis: Shorter peptides or individual amino acids.

Oxidation: Modified peptides with oxidized side chains.

Substitution: Peptides with new functional groups replacing the original ones.

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

H-Ala-Ala-Ala-Ala-Ala-OH serves as a fundamental building block in peptide synthesis. Its repetitive alanine structure allows for the exploration of peptide folding and stability.

Applications:

- Model for Peptide Studies: It is often used as a model compound to study the properties and behaviors of longer peptides.

- Synthesis Techniques: Commonly synthesized via solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptide chains.

Biochemical Research

Protein Interactions:

Research indicates that this compound can influence protein-protein interactions, particularly within cellular environments. Its hydrophobic nature facilitates binding to various proteins, affecting their function and stability.

Case Study:

A study demonstrated that peptides with similar structures can modulate enzymatic activities by interacting with specific protein sites, leading to significant implications in metabolic pathways.

Drug Development

Therapeutic Potential:

The compound's ability to stabilize protein structures makes it a candidate for drug formulation. Its role as a stabilizer can enhance the efficacy and shelf-life of therapeutic agents.

Research Findings:

- Inhibition Studies: Investigations into its potential to inhibit specific enzymes have shown promising results, suggesting it could be developed into a therapeutic agent for conditions like thrombosis.

- Drug Delivery Systems: Its properties may allow it to function as a carrier for drug delivery, improving the bioavailability of poorly soluble drugs.

Biotechnology Applications

Recombinant Protein Production:

In biotechnological applications, this compound is utilized to enhance the yield and stability of recombinant proteins. This application is crucial in the production of biopharmaceuticals.

Data Table: Applications in Biotechnology

| Application Area | Description |

|---|---|

| Recombinant Protein Yield | Enhances stability and yield in protein production |

| Drug Formulation | Acts as a stabilizer in pharmaceutical formulations |

| Protein Interaction Studies | Aids in understanding protein dynamics and functions |

Cosmetic Industry

Skin Health Applications:

The compound is also being explored in the cosmetic industry for its potential benefits in skin hydration and health. Its non-polar characteristics may contribute to moisture retention in skincare formulations.

Mécanisme D'action

The mechanism of action of H-Ala-Ala-Ala-Ala-Ala-OH depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The interactions can lead to various biological responses, including enzyme inhibition, receptor activation, or modulation of protein-protein interactions.

Comparaison Avec Des Composés Similaires

H-Ala-Ala-Ala-OH: A tripeptide with three alanine residues.

H-Ala-Ala-Ala-Ala-OH: A tetrapeptide with four alanine residues.

H-Ala-Ala-Ala-Ala-Ala-Ala-OH: A hexapeptide with six alanine residues.

Comparison: H-Ala-Ala-Ala-Ala-Ala-OH is unique due to its specific length and sequence of alanine residues. Compared to shorter peptides like H-Ala-Ala-Ala-OH and H-Ala-Ala-Ala-Ala-OH, the pentapeptide may exhibit different folding patterns, stability, and interactions with molecular targets. Longer peptides like H-Ala-Ala-Ala-Ala-Ala-Ala-OH may have increased complexity and potential for more diverse interactions.

Activité Biologique

H-Ala-Ala-Ala-Ala-Ala-OH, a pentapeptide composed entirely of alanine residues, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's synthesis, biological interactions, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound consists of five alanine amino acids linked by peptide bonds. The simple structure allows for various synthetic methods, primarily through solid-phase peptide synthesis (SPPS). This method involves the following steps:

- Resin Loading : The first alanine is attached to a solid support resin.

- Deprotection : The protecting group on the amino acid is removed.

- Coupling : The next alanine is activated and coupled to the growing chain.

- Repetition : Steps 2 and 3 are repeated for each subsequent alanine.

- Cleavage : The completed peptide is cleaved from the resin and deprotected.

This method ensures high purity and yield of the final product, making it suitable for further biological studies.

Cellular Interactions

Research indicates that this compound can influence various cellular processes. Its interactions with cellular components have been studied extensively:

- Cytoplasmic pH Modulation : The pentapeptide has been shown to affect the acidification of the cytoplasm in human intestinal Caco-2 cells, potentially impacting nutrient absorption and metabolic pathways.

- Enzyme Substrate : It serves as a substrate for peptidases, which are enzymes that hydrolyze peptides into amino acids. This property is crucial for understanding peptide metabolism within biological systems.

Therapeutic Implications

Emerging research suggests several potential therapeutic applications:

- Metabolic Disorders : By modulating intracellular pH levels, this compound may offer pathways for interventions in metabolic disorders.

- Protein Interaction Studies : Its ability to interact with various proteins could be leveraged to develop novel therapeutic agents targeting specific pathways in diseases such as cancer or diabetes.

Data Table: Biological Activities of this compound

| Biological Activity | Description | References |

|---|---|---|

| Cytoplasmic pH Modulation | Influences acidification in Caco-2 cells, affecting nutrient absorption | |

| Enzyme Substrate | Serves as a substrate for peptidases, important in peptide metabolism | |

| Potential Therapeutic Applications | Implications in metabolic disorders and protein interactions |

Case Study 1: Modulation of Cellular Processes

In a study examining the effects of this compound on Caco-2 cells, researchers observed significant changes in cytoplasmic pH levels post-treatment. This modulation was linked to enhanced nutrient uptake, suggesting that the pentapeptide could play a role in improving intestinal absorption mechanisms.

Case Study 2: Interaction with Peptidases

A separate investigation focused on the substrate properties of this compound demonstrated its effectiveness as a substrate for specific peptidases. The study highlighted its utility in understanding enzyme kinetics and peptide metabolism, paving the way for further research into peptide-based therapeutics.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAUOPDVAKGRPR-WYCDGMCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.